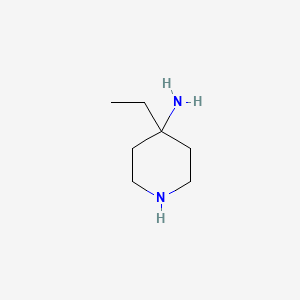

4-Ethylpiperidin-4-amine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-ethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-7(8)3-5-9-6-4-7/h9H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRBMDIVXNBXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical and Contemporary Significance of the Piperidine Core in Organic Synthesis

The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a structural motif of fundamental importance in organic chemistry. nih.gov First reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, piperidine was initially obtained through the reaction of piperine, the compound responsible for the pungency of black pepper, with nitric acid. wikipedia.org Industrially, piperidine is produced via the hydrogenation of pyridine. wikipedia.org

The versatility of the piperidine scaffold has established it as a crucial building block in the synthesis of a vast array of organic compounds. nih.govajchem-a.com Its derivatives are integral to numerous pharmaceuticals, natural products, and agrochemicals. acs.orgijnrd.org For instance, the piperidine structure is a key component in medications such as the hair-loss treatment minoxidil (B1677147) and the stimulant methylphenidate. wikipedia.org The ability of the piperidine ring to influence the physicochemical properties of a molecule, such as its lipophilicity and basicity, makes it a valuable tool for medicinal chemists in drug design. thieme-connect.com

In organic synthesis, piperidine and its derivatives are widely used as solvents and bases. wikipedia.orgijnrd.org For example, N-formylpiperidine serves as a polar aprotic solvent, while 2,2,6,6-tetramethylpiperidine (B32323) is a sterically hindered base with low nucleophilicity. wikipedia.org The development of efficient methods for the synthesis of substituted piperidines remains an active area of research, with techniques such as hydrogenation of pyridines, reductive amination, and various cyclization strategies being continuously refined. nih.govorganic-chemistry.org

Strategic Importance of 4 Aminopiperidine Architectures in Chemical Science

Within the broader family of piperidine (B6355638) derivatives, the 4-aminopiperidine (B84694) scaffold has emerged as a particularly significant architectural element in chemical science. chemimpex.com This structure, featuring an amino group at the 4-position of the piperidine ring, provides a versatile platform for the development of complex molecules with diverse functionalities. The presence of the amino group offers a key point for further chemical modification, allowing for the introduction of a wide range of substituents. chemimpex.com

The strategic importance of 4-aminopiperidine architectures is underscored by their prevalence in bioactive compounds. researchgate.net They serve as crucial intermediates in the synthesis of pharmaceuticals, including analgesics and antidepressants. chemimpex.com The 4-aminopiperidine motif has been identified as a valuable lead structure in the development of novel therapeutic agents. For instance, libraries of 4-aminopiperidine derivatives have been synthesized and evaluated for their potential as antifungal agents. mdpi.com

The synthesis of 4-aminopiperidine derivatives often involves multi-step reaction sequences. A common approach is the reductive amination of N-substituted 4-piperidone (B1582916) derivatives. mdpi.com Other synthetic strategies include nucleophilic substitution reactions and the use of protecting groups to control reactivity during synthesis. The ability to introduce substituents at both the ring nitrogen and the 4-amino group allows for fine-tuning of the molecule's properties to achieve desired biological activities or material characteristics. researchgate.netmdpi.com This has led to the exploration of 4-aminopiperidine derivatives in fields beyond medicine, including materials science, where they are used in the production of polymers and resins. chemimpex.com

Scope and Objectives of the Research Outline

Classical and Established Synthetic Routes

Traditional methods for constructing the piperidine core and functionalizing it at the C-4 position remain fundamental in synthetic organic chemistry. These routes often involve the sequential formation of the heterocyclic ring followed by the introduction of the desired substituents.

Reductive amination is a cornerstone for the synthesis of 4-aminopiperidines from their corresponding 4-piperidone (B1582916) precursors. nih.govmdpi.com This reaction involves the condensation of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. The direct synthesis of this compound would typically start from N-protected 4-amino-4-ethylpiperidone, a specialized starting material. More commonly, analogous 4-aminopiperidines are synthesized from simpler piperidones.

For instance, the synthesis of various N-substituted 4-aminopiperidines often begins with commercially available N-substituted-4-piperidones. mdpi.com A common procedure involves the reductive amination of these piperidones with an appropriate amine using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). nih.gov This method is widely used due to its high efficiency and broad substrate scope. nih.govdtic.mil For example, a library of over 30 different 4-aminopiperidines was successfully prepared using this protocol with yields ranging from moderate to nearly quantitative. mdpi.com The reaction of N-Boc-4-piperidinone with aniline (B41778) using STAB is a key step in the synthesis of precursors for complex molecules. dtic.mil

| Starting Material | Amine Source | Reducing Agent/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-substituted 4-piperidones | Aliphatic amines | Sodium triacetoxyborohydride (STAB) | Secondary/Tertiary 4-aminopiperidines | Moderate to quantitative | mdpi.com |

| N-phenethyl-4-piperidone | Aniline | STAB, Acetic acid | N-phenethyl-N-phenylpiperidin-4-amine | 91% | nih.gov |

| N-Boc-4-piperidinone | Aniline | STAB, Acetic acid, 1,2-dichloroethane | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Not specified | dtic.mil |

| N-boc-piperidin-4-one | Anilines | CH₂Cl₂, STAB | N-aryl-4-aminopiperidine derivatives | 75-85% | mdpi.com |

The Mannich condensation is a classical multicomponent reaction used to synthesize β-amino carbonyl compounds, including the 4-piperidone core structure. chemrevlett.com This reaction typically involves the condensation of a ketone (such as ethyl methyl ketone), an aldehyde (like a substituted aromatic aldehyde), and an amine source (commonly ammonium (B1175870) acetate) in an ethanol (B145695) medium. researchgate.netnih.gov This approach provides access to 2,6-diaryl-3-methyl-4-piperidones, which are valuable precursors for further functionalization. researchgate.netnih.govrdd.edu.iq The reaction is a powerful tool for creating the piperidine ring in a single step from simple, acyclic starting materials. researchgate.net

The mechanism involves the formation of a β-amino ketone, which serves as a key intermediate in the cyclization process to form the piperidinone ring. researchgate.net While direct synthesis of a 4-ethyl-4-piperidone via this method is less common, the Mannich reaction is fundamental for creating the broader class of substituted piperidinone scaffolds.

| Ketone Component | Aldehyde Component | Amine Source | Product | Reference |

|---|---|---|---|---|

| Ethyl methyl ketone | Substituted aromatic aldehydes | Ammonium acetate | 2,6-Diaryl-3-methyl-4-piperidones | researchgate.net, nih.gov |

| Acetone dicarboxylic acid ester | Aromatic aldehyde | Ammonia or primary amine | 2,6-Diaryl-4-oxopiperidine-3,5-dicarboxylate | chemrevlett.com |

| Raspberry ketone methyl ether | Aryl aldehydes | Ammonium acetate | Piperidinones with cyclic β-aminoketone moieties | researchgate.net |

The formation of the piperidine ring can be achieved through various intramolecular cyclization strategies. nih.gov These methods involve a linear precursor containing a nitrogen atom and reactive functional groups that can participate in a ring-closing reaction. nih.gov A notable example is the intramolecular reductive cyclization of a 1-keto-5-ketoxime. tandfonline.comtandfonline.com In this approach, a 1,5-diketone is first converted to its monoxime derivative. Subsequent treatment with a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), induces a cyclization cascade to form a highly substituted N-hydroxypiperidine diastereoselectively. tandfonline.comtandfonline.com Other strategies include metal-catalyzed cyclizations and radical-mediated amine cyclizations. nih.gov Electrosynthesis in a flow microreactor has also been employed for the intramolecular cyclization of imines with dihaloalkanes to form piperidine derivatives. nih.gov

| Precursor Type | Key Reagent/Condition | Product Type | Mechanism | Reference |

|---|---|---|---|---|

| 1-Keto-5-ketoxime | Sodium cyanoborohydride (NaBH₃CN) | N-Hydroxypiperidine | Intramolecular Reductive Cyclization | tandfonline.com, tandfonline.com |

| Linear amino-aldehydes | Cobalt(II) catalyst | Piperidines | Radical Intramolecular Cyclization | nih.gov |

| Imines and terminal dihaloalkanes | Electroreduction in flow microreactor | Piperidines | Electroreductive Cyclization | nih.gov |

Double reductive amination (DRA) is a powerful and direct method for constructing the piperidine skeleton from dicarbonyl compounds. chim.it This reaction is particularly valuable for synthesizing polyhydroxylated piperidines, where sugar-derived dialdehydes or ketoaldehydes are used to control the stereochemistry of the resulting hydroxyl groups. chim.it The process involves the reaction of a 1,5-dicarbonyl compound with an amine source, leading to a cascade of imine formation and reduction steps that culminate in the piperidine ring.

A highly stereoselective synthesis of 2-dienyl-substituted piperidines was achieved using a DRA of a 1,5-keto-aldehyde with various primary amines in the presence of NaBH(OAc)₃. rsc.org The stereoselectivity was controlled by an η4-dienetricarbonyliron complex acting as a chiral auxiliary, resulting in the formation of a single diastereoisomeric product. rsc.org This approach highlights the potential of DRA for creating complex and stereochemically defined piperidine structures in a single, efficient step. chim.itrsc.org

| Substrate | Amine Source | Key Features | Product | Reference |

|---|---|---|---|---|

| Sugar-derived dicarbonyls | Ammonia, primary amines | Access to polyhydroxypiperidines (iminosugars) | Polyhydroxylated piperidines | chim.it |

| 1,5-Keto-aldehyde with iron complex | Primary amines | Complete diastereoselectivity via chiral auxiliary | Single diastereomer of 2-dienyl-substituted piperidines | rsc.org |

| Dicarbonyl compounds | Hydroxylamines | Synthesis of polyhydroxylated, trisubstituted hydroxylamines | Piperidine-derived hydroxylamines | researchgate.net |

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to synthesize complex, functionalized piperidines in a one-pot procedure. bas.bgorgchemres.org These reactions combine three or more starting materials to rapidly build molecular diversity. The synthesis of highly substituted piperidines has been achieved through MCRs involving 1,3-dicarbonyl compounds, aldehydes, and amines. bas.bgbeilstein-journals.org

Various catalysts, including nano-sulfated zirconia, L-proline, and various Lewis acids like InCl₃ and ZrCl₄, have been employed to promote these reactions, often under mild and environmentally friendly conditions. bas.bgorgchemres.org For example, a one-pot, three-component coupling of an aldehyde, an amine, and a β-keto ester can be efficiently catalyzed by PEG-embedded potassium tribromide, which is also recyclable. beilstein-journals.org Densely functionalized piperidines can even be synthesized through five-component reactions, showcasing the power of MCRs to rapidly generate complex molecular scaffolds. mdpi.comacs.org

| Components | Catalyst | Key Advantage | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Dicarbonyls, amines, aromatic aldehydes | Nano-sulfated zirconia, nano-ZSM-5 | Short reaction times, easy work-up, reusable catalyst | Functionalized piperidines | bas.bg |

| β-Keto ester, aniline, aldehyde | PEG-embedded KBr₃ | Recyclable catalyst, high yields | Highly substituted piperidines | beilstein-journals.org |

| Aldehyde, amine, β-nitrostyrene, Meldrum's acid | None specified (pseudo 5-component) | Diversity-oriented synthesis | Piperidines with Meldrum's acid moiety | acs.org |

| Benzaldehyde, aniline, acetoacetate (B1235776) ester | Immobilized lipase (B570770) (CALB) | Biocatalytic, reusable catalyst | Clinically valuable piperidines | rsc.org |

Double Reductive Amination for Stereoselective Piperidine Synthesis

Innovations in Sustainable Synthesis of this compound Derivatives

Recent advancements in synthetic chemistry have focused on developing more sustainable and environmentally benign methods for producing piperidine derivatives. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources. nih.govresearchgate.net

One significant area of innovation is biocatalysis. chemistryviews.org Researchers have developed chemo-enzymatic methods for the asymmetric dearomatization of pyridines to produce chiral piperidines with high stereochemical precision. nih.govacs.org This involves using enzymes like amine oxidases and ene imine reductases in one-pot cascades. nih.gov Furthermore, the first biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed MCR has been reported, offering a reusable and efficient catalytic system. rsc.org Another approach combines scalable enzymatic C-H oxidation with radical cross-coupling to construct complex piperidine frameworks from simple precursors. chemistryviews.orgchemrxiv.org

Another green strategy involves the synthesis of piperidine from bio-renewable starting materials. A novel one-pot approach has been developed for the synthesis of piperidine from tetrahydrofurfurylamine, a biomass-derived chemical, using a Rh-ReOx/SiO₂ catalyst. rsc.org Additionally, the development of electro-reductive cyclization in flow microreactors represents a move towards more sustainable manufacturing processes by enabling continuous production with high efficiency and reduced solvent usage. nih.gov

Application of Green Chemistry Principles in Piperidine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. colab.ws In the context of piperidine synthesis, this involves innovations in catalysis and the use of alternative reaction media. ajchem-a.com

Performing reactions without a solvent, or under neat conditions, is a core principle of green chemistry that can reduce waste and simplify purification. Several methodologies have been developed for the solvent-free synthesis of the piperidine core.

One effective approach involves a one-pot, three-component condensation of an aldehyde, an amine, and a β-ketoester using silica (B1680970) gel as a reusable and environmentally benign medium. This method proceeds at room temperature and produces highly functionalized piperidines in good to high yields without the need for chromatographic purification. The protocol's operational simplicity and the reusability of the silica gel make it a notable green synthetic strategy. However, in some cases, solvent-free conditions may result in lower yields; for instance, the synthesis of highly substituted piperidines using tartaric acid as a catalyst yielded only 25% of the product under solvent-free conditions, compared to higher yields when methanol (B129727) was used as the solvent. nih.gov

A study on the synthesis of isoquinoline (B145761) derivatives utilized N-ethylpiperidin-4-one as a starting material in a reaction with aromatic aldehydes and malononitrile (B47326) under solvent-free and catalyst-free conditions at room temperature, highlighting an efficient and environmentally friendly approach. researchgate.net

Table 1: Comparison of Solvent Conditions in Piperidine Synthesis

| Catalyst | Reaction Type | Solvent | Yield | Reference |

|---|---|---|---|---|

| Silica Gel | 3-component condensation | Solvent-Free | Good to High | |

| Tartaric Acid | 3-component condensation | Solvent-Free | 25% | nih.gov |

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to traditional organic solvents. rasayanjournal.co.inpolimi.it These fluids are typically composed of two or three inexpensive, safe, and biodegradable components that form a eutectic mixture with a melting point lower than the individual components. polimi.itpolimi.it Their low volatility and non-flammability make them environmentally superior to many conventional solvents. rasayanjournal.co.in

The synthesis of piperidone backbones, key precursors to piperidines, has been successfully demonstrated in DES. rasayanjournal.co.in An environmentally safe and sustainable method for preparing 2,6-diaryl piperidine-4-ones utilizes a DES formed from glucose and choline (B1196258) chloride. rasayanjournal.co.in This atom-efficient method produces a variety of derivatives in good to excellent yields. rasayanjournal.co.in The use of DES in this context avoids the drawbacks associated with volatile organic solvents typically used in similar preparations. rasayanjournal.co.in Research has also highlighted the potential of DES as media for nucleophilic substitution reactions involving piperidine, which are crucial for producing intermediates for various pharmaceuticals. polimi.itpolimi.it

Table 2: Synthesis of 2,6-diarylpiperidin-4-ones using a Glucose-Choline Chloride DES

| Starting Materials | Product | Yield | Reference |

|---|---|---|---|

| Benzaldehyde, Acetone, Ammonia | 2,6-Diphenylpiperidin-4-one | Good | rasayanjournal.co.in |

| 4-Hydroxybenzaldehyde, Acetone, Ammonia | 2,6-Bis(4-hydroxyphenyl)piperidin-4-one | Good | rasayanjournal.co.in |

The development of non-toxic, recyclable, and highly efficient catalysts is a cornerstone of green synthetic chemistry. researchgate.net A range of environmentally friendly catalysts have been employed for the synthesis of functionalized piperidines.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. rsc.org Examples include:

Silica sulfuric acid and sulfated titania , which act as efficient and reusable solid acid catalysts for one-pot, five-component reactions to produce highly functionalized piperidines. researchgate.net

Nano γ-alumina supported Sb(V) has been used as a recyclable Lewis acid catalyst for the synthesis of bis-spiro piperidines, offering short reaction times and high yields. rsc.org

p-Sulfonic acid calix[n]arenes serve as active and reusable organocatalysts for the one-pot multicomponent synthesis of densely functionalized piperidines. conicet.gov.ar

In addition to solid acids, other systems are also considered environmentally benign. Sodium lauryl sulfate (B86663) (SLS), an inexpensive and non-toxic surfactant, has been shown to catalyze the one-pot multi-component condensation of aldehydes, amines, and β-ketoesters in water at room temperature, leading to high yields of piperidines after a simple workup. researchgate.net Metal triflates, such as bismuth triflate (Bi(OTf)3), are low-cost and environmentally benign catalysts that effectively promote the one-pot condensation to form highly functionalized piperidines. researchgate.net

Exploration of Deep Eutectic Solvents (DES) as Reaction Media

Continuous Flow Chemistry for Enhanced Synthetic Efficiency

Continuous flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. scielo.br These benefits include superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and potential for automation and scalability. scielo.brresearchgate.net

Continuous flow reactors have been successfully applied to the synthesis of various piperidine derivatives, demonstrating significant improvements in efficiency. A notable example is the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) via reductive amination in a micro fixed-bed reactor packed with a Pt/C catalyst. researchgate.net This process dramatically reduced the reaction time from 2 hours in a batch reactor to just 12 minutes in the flow system, achieving an 85% isolated yield and 97% purity. researchgate.net The productivity of the continuous flow process was five times greater than that of the batch operation. researchgate.net

Similarly, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various α-substituted piperidines in good yields within minutes, showcasing the utility of this technology for rapid synthesis. organic-chemistry.org The direct synthesis of 4-methylaminopyridine (4-MAP) from 4-bromopyridine (B75155) hydrochloride and aqueous methylamine (B109427) was intensified using a continuous flow reactor, achieving 97% conversion with a residence time of only 10 minutes at 200°C. mdpi.com This represents a massive increase in space-time yield compared to equivalent batch reactions. mdpi.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis of DTMPA

| Parameter | Batch Reactor | Continuous Flow Reactor | Reference |

|---|---|---|---|

| Reaction Time | 2 hours | 12 minutes | researchgate.net |

| Temperature | 70 °C | 70 °C | researchgate.net |

| Pressure | 4.0 MPa | 2.0 MPa | researchgate.net |

| Isolated Yield | - | 85% | researchgate.net |

| Purity | - | 97% | researchgate.net |

A key advantage of continuous flow systems is the ability to integrate real-time monitoring and analytics for rapid process optimization and kinetic studies. nih.govjove.com By coupling a flow reactor with an in-line spectroscopic tool, such as Raman spectroscopy, reaction progress can be monitored in real-time. nih.govjove.com This allows for the rapid optimization of reaction conditions like temperature, pressure, and residence time to maximize yield and minimize impurities. jove.com

For the continuous flow synthesis of DTMPA, the effects of temperature, pressure, and reactant concentration were investigated to determine the optimal operating conditions. researchgate.net Kinetic studies of this reaction revealed it to be first-order with respect to one reactant (HMDA) and second-order with respect to the other (TAA), with an activation energy of 26.2 kJ/mol. researchgate.net

More advanced optimization strategies employ automated systems with feedback loops. For instance, Bayesian optimization platforms can be used to simultaneously optimize for multiple objectives, such as reaction yield and production rate (space-time yield). rsc.org This approach uses an algorithm to intelligently select the next set of experimental conditions based on previous results, efficiently mapping the reaction space and identifying the optimal process window with a minimal number of experiments. rsc.org This integration of flow chemistry, real-time analytics, and self-optimization represents a powerful paradigm for developing highly efficient synthetic processes. nih.gov

Tandem and Cascade Reactions in Flow Systems

The synthesis of highly substituted piperidine rings, such as the core of this compound, can be streamlined through tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov Integrating these complex transformations into continuous flow systems offers significant advantages, including enhanced safety, scalability, and precise control over reaction parameters. nih.govacs.org

A practical continuous flow approach has been demonstrated for the synthesis of enantioenriched α-substituted piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, yielding products in minutes. organic-chemistry.org While not forming the 4,4-disubstituted pattern directly, this illustrates the power of flow chemistry for rapid piperidine construction. organic-chemistry.org A hypothetical flow process for a 4,4-disubstituted piperidine could involve a tandem sequence where an initial Michael addition is followed by an intramolecular cyclization. For instance, an enamine generated in a flow reactor could be immediately mixed with an acceptor, with the resulting intermediate cyclizing in a subsequent heated reactor zone to form the piperidine ring. Flow electrosynthesis has also been used to generate N-formyliminium ion precursors from N-formylpiperidine, which can then react with nucleophiles, showcasing a scalable method for C-2 substitution that could be adapted for more complex cascades. nih.gov Such strategies minimize waste and allow for the efficient production of complex heterocyclic structures. acs.org

Strategic Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses two key nucleophilic sites: the secondary amine of the piperidine ring (N1) and the primary amine at the C4 position. This dual reactivity allows for a wide range of derivatization strategies, though it also presents a challenge in achieving regioselectivity.

Achieving selective substitution at either the N1 ring nitrogen or the C4-amino group is crucial for controlled library synthesis. Direct N-alkylation of primary and secondary amines often leads to mixtures and over-alkylation due to the increasing nucleophilicity of the products. A common strategy to overcome this is the use of orthogonal protecting groups. For instance, the N1 piperidine nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), allowing for selective functionalization of the C4-amino group. Conversely, protecting the C4-amine, for example as a carbamate (B1207046) or an amide, would direct reactions such as reductive amination or alkylation to the N1 position.

The choice of reaction conditions can also influence regioselectivity. In some heterocyclic systems, catalyst choice and solvent effects have been shown to control the site of nucleophilic aromatic substitution. rsc.org While direct application to this compound is specific, these principles suggest that kinetic or thermodynamic control could be exploited. For example, the less sterically hindered C4-primary amine might react faster under certain conditions, while the N1-secondary amine's basicity could be modulated by the solvent environment to favor its reaction.

N-Alkylation: The N-alkylation of the piperidine scaffold can be achieved through various methods. The direct N-alkylation of amines with alcohols, using ruthenium catalysis, presents an atom-economic, base-free method that proceeds with water as the only byproduct. nih.gov Another powerful method is the Stork enamine alkylation, where an enamine formed from the piperidine nitrogen and a ketone can be alkylated before hydrolysis. wikipedia.org For the C4-primary amine, direct alkylation is challenging, but methods like copper-catalyzed enantioconvergent N-alkylation of aliphatic amines with α-carbonyl alkyl chlorides have been developed, offering a route to chiral α-amino amides. primescholars.com

C-Alkylation: Introducing alkyl groups onto the carbon framework of the piperidine ring is a more advanced strategy. Methods for the C-alkylation of 1,2-dihydropyridines with alkyl triflates and Michael acceptors have been developed, which, after reduction, yield highly substituted piperidines. escholarship.org This approach introduces quaternary carbon centers with high regio- and diastereoselectivity. escholarship.org Additionally, C-H functionalization offers a direct route to C-alkylation. Tantalum-catalyzed hydroaminoalkylation can directly functionalize the C-H bond adjacent to the nitrogen in unprotected secondary amines, providing α-alkylated piperidines. ubc.canih.gov Palladium-catalyzed C(sp3)–H arylation has also been achieved with high regio- and stereoselectivity on piperidines bearing a directing group. acs.org

| Method | Position | Reagents/Catalyst | Notes |

| N-Alkylation | N1 or C4-NH2 | Alcohols / Ru-catalyst | Atom-economic, produces water as byproduct. |

| N-Alkylation | N1 | Ketones / Alkyl Halides (Stork) | Two-step enamine formation and alkylation. wikipedia.org |

| C-Alkylation | C2/C6 | Alkenes / Ta-catalyst | Direct C-H functionalization of unprotected amines. nih.gov |

| C-Arylation | C4 | Aryl Halides / Pd-catalyst | Requires a directing group at C3 for selectivity. acs.org |

The primary amino group at the C4 position is an ideal handle for elaboration through amide bond formation. A vast array of peptide coupling reagents can be employed to couple carboxylic acids to this amine with high efficiency. fishersci.co.uk These reagents work by activating the carboxylic acid to form a highly reactive intermediate, such as an active ester, which then readily reacts with the amine. sigmaaldrich.com

Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and racemization. researchgate.net Phosphonium salts such as BOP and PyBOP®, and aminium/uronium salts like HBTU, TBTU, and HATU, are also highly effective and are staples in peptide synthesis. researchgate.netbachem.comrsc.org These reagents convert acids into their corresponding OBt or OAt esters, which are highly reactive acylating agents. sigmaaldrich.com The choice of reagent can be critical for coupling sterically hindered substrates or preventing side reactions. bachem.com For example, HATU is often favored for its high reactivity and ability to overcome difficult couplings. researchgate.netrsc.org

| Coupling Reagent | Class | Key Features |

| DCC / EDC | Carbodiimide | Cost-effective, often used with HOBt to reduce side reactions. researchgate.net |

| BOP / PyBOP® | Phosphonium Salt | High efficiency; PyBOP avoids the carcinogenic HMPA byproduct of BOP. sigmaaldrich.combachem.com |

| HBTU / TBTU | Aminium/Uronium Salt | Very popular for solid and solution phase; byproducts are water-soluble. bachem.com |

| HATU | Aminium/Uronium Salt | Highly reactive, excellent for difficult couplings and minimizing racemization. sigmaaldrich.comrsc.org |

| COMU / PyOxim | Oxyma-based | Newer generation, avoids potentially explosive HOBt/HOAt additives. sigmaaldrich.com |

Divergent synthesis aims to create a library of structurally diverse compounds from a common intermediate. nih.govmdpi.com Starting with the this compound scaffold, divergent strategies can introduce substituents at various positions on the piperidine ring itself, beyond the nitrogen and C4-amine.

One approach involves starting with a precursor that can be manipulated to generate diversity before the final piperidine is formed. For example, a flexible synthesis of enantiopure, poly-substituted piperidines has been reported via the double nucleophilic addition of primary amines to highly functionalized 7-oxo-2-enimides. thieme-connect.com This method allows for the stereodivergent creation of piperidines with multiple chiral centers. thieme-connect.com Another strategy uses a common butenolide precursor which, depending on the reaction pathway (radical cyclization vs. catalytic hydrogenation), can lead to either pyrrolidine (B122466) or piperidine analogues, showcasing how a single starting material can be diverted to different scaffolds. nih.gov

For modifying an existing piperidine ring, methods that functionalize C-H bonds are particularly powerful. As mentioned, directed C-H arylation can introduce substituents at specific ring positions. acs.org A tandem C-H alkenylation/electrocyclization reaction cascade provides access to 1,2-dihydropyridine intermediates, which can then undergo a range of alkylation and nucleophilic addition reactions to generate densely substituted piperidines that would be difficult to access otherwise. escholarship.org These advanced methods allow for the late-stage functionalization of the piperidine core, enabling the creation of diverse molecular architectures from a single advanced intermediate. mdpi.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely applied to understand molecular geometries, reaction mechanisms, and various chemical properties. numberanalytics.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, DFT optimization, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would establish the foundational geometric parameters. bookpi.orgasianpubs.org Studies on similar substituted piperidines confirm that the piperidine ring typically adopts a distorted chair conformation. derpharmachemica.com In the case of this compound, both the ethyl and amine groups are situated on the same quaternary carbon (C4), leading to specific steric interactions that define the ring's puckering and the orientation of its substituents.

Interactive Data Table: Illustrative Geometrical Parameters for a Substituted Piperidine Derivative

Note: The following data is from a study on (E)-1-(2,6-bis(4-chlorophenyl)-3-ethylpiperidine-4-ylidene)-2-phenyl-hydrazine and is presented to illustrate the type of data obtained from DFT calculations.

| Parameter | Bond | Length (Å) - Calculated |

| Bond Length | C-N (piperidine ring) | 1.46 - 1.48 |

| Bond Length | C-C (piperidine ring) | 1.53 - 1.55 |

| Bond Angle | C-N-C (piperidine ring) | ~112° |

| Bond Angle | N-C-C (piperidine ring) | ~110° |

| Data derived from studies on related piperidone phenyl hydrazines. bookpi.orgasianpubs.org |

Topological analyses of the electron density provide profound insights into chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These functions map the spatial localization of electron pairs, providing a bridge between quantum mechanics and the classical Lewis structure concept. researchgate.netjussieu.fr Red-colored regions in ELF/LOL visualizations indicate areas of high electron localization, corresponding to covalent bonds and lone pairs. For this compound, ELF and LOL analysis would clearly delineate the C-C, C-H, C-N, and N-H covalent bonds and the lone pair electrons on the nitrogen atoms. researchgate.netaraproceedings.com

Reduced Density Gradient (RDG): This analysis visualizes and quantifies non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. For the title compound, RDG analysis would be crucial to understanding intramolecular hydrogen bonding between the amine group and the piperidine nitrogen, as well as potential steric repulsion involving the ethyl group.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ossila.comtaylorandfrancis.com

HOMO: The HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the primary amine group (–NH2), which is a characteristic site for nucleophilic attack.

LUMO: The LUMO signifies the ability to accept electrons. The LUMO for this compound would likely be distributed across the anti-bonding orbitals of the piperidine ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. ekb.eg A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. taylorandfrancis.com

Interactive Data Table: Illustrative FMO Properties of a Substituted Piperidine

Note: The following data is from a theoretical study on a complex piperidine-derived sulfonamide and serves as an example.

| Parameter | Energy (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Data derived from studies on related piperidine-derived sulfonamides. researchgate.netcolab.ws |

The surrounding environment, especially the solvent, can significantly influence a molecule's properties. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects. d-nb.info Studies on related nitrogen heterocycles show that increasing solvent polarity generally leads to:

Stabilization: Increased stability in polar solvents. bohrium.com

Geometrical Changes: Minor but noticeable changes in bond lengths and angles. d-nb.info

Electronic Property Shifts: A decrease in the total energy and a stabilization of the frontier orbitals. The HOMO-LUMO energy gap may change, affecting reactivity. bohrium.comresearchgate.netscielo.br Dipole moments tend to increase with the dielectric constant of the solvent. bohrium.com

For this compound, moving from a non-polar to a polar solvent like water would likely stabilize charge separation, potentially altering the basicity of the nitrogen atoms and influencing the molecule's conformational equilibrium. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Higher-Level Quantum Chemical Modeling

While DFT is a workhorse, higher-level quantum chemical methods, known as composite methods or post-Hartree-Fock methods, offer greater accuracy, especially for calculating thermodynamic properties. wikipedia.orgwikipedia.org Methods like Coupled Cluster (CC) or composite approaches such as Gaussian-n (G3, G4) or Weizmann-n (Wn) theories provide results that approach "chemical accuracy" (within ~1 kcal/mol of experimental values). wikipedia.org These methods are computationally expensive but are invaluable for benchmarking DFT results and obtaining highly reliable data on properties like atomization energies and enthalpies of formation for molecules like this compound. chemrxiv.orgsmu.eduuni-heidelberg.de

Conformational Analysis of Piperidine Systems

For this compound, the piperidine ring will adopt a chair conformation. A key conformational question is the orientation of the lone pair on the ring nitrogen (N1). The ethyl and amine groups are fixed at the C4 position. Computational analysis on similar systems, such as N-methylpiperidine, investigates the energy difference between conformers where the N-substituent is axial versus equatorial. rsc.org In many piperidines, there is a preference for an equatorial substituent to minimize steric hindrance. wuxiapptec.comd-nb.info The specific conformational preference in this compound would be determined by a complex interplay of steric effects from the ethyl group and potential intramolecular hydrogen bonding. d-nb.infonih.gov

Advanced Spectroscopic and Analytical Techniques for Comprehensive Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. ijrpr.com When a molecule absorbs this electromagnetic radiation, it causes electrons to be promoted from a lower energy ground state to a higher energy excited state. libretexts.org This process is known as an electronic transition, and the specific wavelengths of light absorbed are characteristic of the molecule's structure. ijrpr.com The energies involved correspond to the electronic energy levels of the molecule, providing insights into the types of bonding and non-bonding electrons present. rsc.org

For organic molecules, the primary electronic transitions observed are σ → σ, n → σ, π → π, and n → π. libretexts.org The compound 4-Ethylpiperidin-4-amine is a saturated heterocyclic amine. Its structure consists exclusively of single bonds (σ bonds) and non-bonding (n) lone pair electrons on the two nitrogen atoms. Consequently, the electronic transitions expected for this molecule are σ → σ* and n → σ*.

The σ → σ* transitions involve exciting an electron from a sigma bonding orbital to a sigma anti-bonding orbital. libretexts.org These transitions are very high in energy and typically require light of wavelengths in the far UV region, generally below 200 nm. msu.edu Similarly, n → σ* transitions, which promote a non-bonding electron to a sigma anti-bonding orbital, also occur at high energies, often in the 180–240 nm range. ijrpr.com As most standard UV-Vis spectrophotometers operate in the 220–700 nm range, the absorption maxima for saturated compounds like this compound are often not detected. libretexts.org The absence of significant absorption in the near-UV and visible regions is a characteristic feature of such saturated structures which lack π-electron systems (chromophores).

| Electronic Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε) (L mol-1 cm-1) | Region |

|---|---|---|---|

| n → σ | 190 - 240 | 100 - 5,000 | Far Ultraviolet |

| σ → σ | < 200 | ~1,000 | Far Ultraviolet |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a premier, non-destructive analytical method for determining the atomic and molecular structure of a crystalline solid. anton-paar.com The technique relies on the principle of Bragg's Law, where a beam of X-rays is directed at a crystal, and the regular, repeating arrangement of atoms within the crystal lattice causes the X-rays to be scattered in a specific, predictable pattern of intensities. anton-paar.combeloit.edu By analyzing the angles and intensities of the diffracted X-rays, it is possible to construct a three-dimensional model of the electron density within the crystal.

This electron density map allows for the precise determination of key structural parameters, including:

Crystal System: The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). researchgate.net

Space Group: The specific symmetry operations that describe the arrangement of molecules within the unit cell. researchgate.netjst.go.jp

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal lattice. jst.go.jp

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form.

While specific, experimentally determined crystallographic data for this compound is not publicly available, the table below provides an illustrative example of the type of data obtained from a single-crystal XRD analysis of a related piperidine (B6355638) derivative, (4-methylphenyl)(4-methylpiperidin-1-yl)methanone. researchgate.net This data serves to demonstrate the detailed structural information that XRD analysis can provide.

| Parameter | Value |

|---|---|

| Chemical Formula | C14H19NO |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 20.272(13) |

| b (Å) | 7.188(5) |

| c (Å) | 8.471(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | 1234.46(15) |

*Data presented is for (4-methylphenyl)(4-methylpiperidin-1-yl)methanone as an example and does not represent this compound. researchgate.net

Research Applications of the 4 Ethylpiperidin 4 Amine Core

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of functional groups in 4-Ethylpiperidin-4-amine makes it a highly valuable intermediate in the construction of more complex molecular frameworks.

The primary amine of this compound serves as a potent nucleophile, readily participating in a variety of chemical transformations. This allows for the facile introduction of the 4-ethylpiperidine (B1265683) scaffold into larger molecules. For instance, it can undergo reactions such as acylation, alkylation, and reductive amination to form a wide array of derivatives. cymitquimica.com The piperidine (B6355638) nitrogen can also be functionalized, further expanding the diversity of accessible structures. This dual reactivity makes it a key component in the synthesis of intricate molecules with potential applications in various chemical domains.

The this compound core provides a rigid and defined three-dimensional structure that can be strategically elaborated to create novel chemical entities. Its use as a starting material allows chemists to systematically explore chemical space by introducing a variety of substituents at both the exocyclic amine and the ring nitrogen. This modular approach is fundamental to the discovery of new compounds with tailored properties. The development of derivatives such as 8-(4-ethylpiperidin-4-yl)-9H-purin-6-amine and N-ethyl-3-(4-ethylpiperidin-1-yl)oxan-4-amine showcases the utility of this scaffold in generating diverse molecular structures. molport.commolport.com

Strategic Intermediate in Diverse Molecular Architectures

Contributions to Medicinal Chemistry Research via Scaffold Exploitation

The piperidine ring is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound offers unique opportunities for drug design and development. mdpi.com

Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry. This compound serves as a valuable tool in structure-activity relationship (SAR) studies. By systematically modifying the substituents on the piperidine ring and the exocyclic amine, chemists can probe the specific interactions that govern a compound's biological effects. A study on 4-aminopiperidines as antifungal agents synthesized a library of over 30 compounds to investigate their activity, demonstrating the importance of this class of molecules in SAR studies. mdpi.com

The following table outlines some derivatives of this compound that have been synthesized for research purposes:

| Compound Name | Molecular Formula | Application Area | Reference |

| 8-(4-ethylpiperidin-4-yl)-9H-purin-6-amine | C12H18N6 | Medicinal Chemistry | molport.com |

| N-ethyl-3-(4-ethylpiperidin-1-yl)oxan-4-amine | C14H28N2O | Medicinal Chemistry | molport.com |

| [1-(1-ethylpiperidin-4-yl)ethyl][(1-ethylpiperidin-4-yl)methyl]amine | C17H35N3 | Chemical Synthesis | molport.com |

| ethyl({[4-(4-ethylpiperidin-1-yl)-3,5-difluorophenyl]methyl})amine | C16H24F2N2 | Medicinal Chemistry | molport.com |

Design and Synthesis of Piperidine-Based Pharmacophores

Emerging Roles in Advanced Materials Science

While the primary applications of this compound have been in organic and medicinal chemistry, its structural attributes suggest potential for use in the development of advanced materials. Piperidine derivatives, in general, are being explored as building blocks for polymers and functional materials. The presence of two reactive nitrogen atoms in this compound could allow it to act as a cross-linking agent or a monomer in polymerization reactions. Although specific research on this compound in materials science is still emerging, related piperidine-based compounds are being investigated for their potential in creating new materials with unique properties. chemimpex.com

Exploration in Materials with Tailored Electronic Properties

There is currently no specific research detailing the integration of this compound into materials designed for electronic applications. However, the inherent electronic nature of its functional groups suggests potential avenues for exploration. The two nitrogen atoms—a tertiary amine within the piperidine ring and a primary exocyclic amine—are electron-donating centers.

In principle, incorporating such electron-rich aliphatic amine scaffolds into polymer backbones or as pendant groups can influence the electronic landscape of the material. For instance, in conductive polymers or organic semiconductors, the introduction of amine functionalities can modulate charge transport properties, HOMO/LUMO energy levels, and serve as n-doping sites. The geminal (attached to the same carbon) arrangement of the amino and ethyl groups creates a sterically hindered environment that could lead to unique conformational and packing effects in a polymer matrix, potentially impacting charge mobility and material morphology.

Investigation of Materials with Designed Optical Properties

Direct studies on the optical properties of materials containing this compound are not found in current literature. The potential utility of this compound in materials with designed optical properties is speculative but can be inferred from the behavior of similar amine-containing systems. The amine groups can act as auxochromes, which are groups that can modify the light-absorbing properties of a chromophore.

If attached to a conjugated system, the lone pairs of electrons on the nitrogen atoms could participate in charge-transfer transitions, which are fundamental to the optical and photophysical properties of many functional dyes and materials. For example, intramolecular charge transfer (ICT) from the amine donor to an acceptor moiety within a molecule can result in solvatochromism (color change with solvent polarity) and fluorescence. The specific stereoelectronic environment of this compound could lead to novel photophysical behaviors if integrated into such systems.

Supramolecular Chemistry: From Molecular Recognition to Catalysis

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. ethernet.edu.et The structure of this compound, featuring hydrogen bond donors (the -NH2 group) and acceptors (the two nitrogen atoms), makes it a candidate for incorporation into supramolecular assemblies.

Host-Guest Interactions and Molecular Recognition Phenomena

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. ethernet.edu.et The this compound molecule possesses features that could allow it to act as a guest. Its primary amine and piperidine nitrogen can form multiple hydrogen bonds. This could enable it to bind within the cavities of host molecules like calixarenes or cyclodextrins that have complementary hydrogen-bonding sites and appropriate size. The ethyl group provides a degree of lipophilicity and steric bulk that would influence binding selectivity. Conversely, it could be functionalized to act as a component of a larger host system, using its amine groups to recognize and bind anionic or neutral guest species.

Principles of Self-Assembly and Ordered Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The dual amine functionalities of this compound provide directional hydrogen bonding capabilities, which are crucial for building predictable, self-assembled architectures. Molecules could potentially link together to form chains, tapes, or more complex networks in the solid state. The rigid chair-like conformation of the piperidine ring combined with the specific vector of its functional groups could be exploited to direct the formation of crystalline materials or liquid crystals with defined architectures.

Supramolecular Approaches to Catalysis

While there is no research on the use of this compound in supramolecular catalysis, its structure is relevant to the field. Supramolecular catalysts often operate by bringing reactants together within a host cavity or by arranging catalytic groups in a precise orientation. The amine groups in this compound are basic and nucleophilic, qualifying them as potential catalytic sites for reactions like aldol (B89426) condensations or Michael additions. A supramolecular assembly could be designed to incorporate this molecule, positioning its amine groups to catalyze a reaction on a bound substrate. The gem-dialkyl effect, known to enhance reaction rates in intramolecular processes, could be mimicked in a supramolecular context where the ethyl group of this molecule influences the conformation and reactivity of the catalytic amine. cnr.it

Table 2: Potential Non-Covalent Interactions of the this compound Core

| Interaction Type | Participating Functional Group(s) | Potential Role |

| Hydrogen Bond Donor | Primary Amine (-NH₂) | Recognition of anionic/neutral guests, Self-assembly |

| Hydrogen Bond Acceptor | Primary Amine (-NH₂), Piperidine Nitrogen (N-H) | Recognition of cationic/neutral guests, Self-assembly |

| Electrostatic Interaction | Protonated Amines (-NH₃⁺, N⁺-H) | Binding to anionic hosts or substrates |

| Van der Waals Forces | Ethyl Group, Piperidine Ring | Steric influence on binding, Lipophilic interactions |

Potential Utility in Proteomics Research Methodologies

In proteomics, which is the large-scale study of proteins, small molecule tools are essential for probing protein function, identifying protein-protein interactions, and developing new therapeutic agents. mdpi.com Piperidine scaffolds are common fragments in drug discovery and chemical biology.

Although no proteomics studies specifically name this compound, its structural features make it a plausible building block for creating chemical probes or compound libraries. The primary amine serves as a versatile chemical handle for derivatization. It can be readily attached to reporter tags (like fluorophores or biotin), cross-linking agents, or affinity matrices for use in pull-down experiments to identify protein binding partners. Furthermore, libraries of compounds built upon the this compound scaffold could be screened for binding against protein targets, such as kinases or G-protein coupled receptors, where piperidine-containing molecules have shown activity. nih.gov The geminal substitution at the C4 position provides a three-dimensional structure that can be valuable for exploring the steric and conformational requirements of protein binding pockets.

Future Research Avenues and Overcoming Contemporary Challenges

Advancements in Enantioselective and Diastereoselective Synthetic Pathways

The creation of piperidines with specific stereochemistry is crucial for their biological activity. While numerous methods exist for the synthesis of substituted piperidines, achieving high levels of enantioselectivity and diastereoselectivity in complex structures remains a significant challenge.

Future advancements are expected in the development of novel catalytic systems. For instance, the use of chiral catalysts in hydrogenation, cyclization, and other ring-forming reactions is a promising area. nih.govmdpi.com Gold-catalyzed cyclization of N-homopropargyl amides presents a modular and flexible route to substituted piperidin-4-ols, which are precursors to 4-aminopiperidines. nih.gov This method offers excellent diastereoselectivity and can be adapted for enantioselective synthesis using chiral starting materials. nih.gov

Another key area is the use of chiral auxiliaries. For example, N-galactosylation of 2-pyridone allows for highly regio- and stereoselective addition of organometallic reagents to form 4-substituted piperidin-2-ones, which can be further functionalized. znaturforsch.comresearchgate.net Dynamic kinetic resolution and desymmetrization processes are also powerful tools for generating enantiopure polysubstituted piperidines from racemic or prochiral starting materials.

Recent research has also focused on dearomatization–hydrogenation (DAH) processes. For instance, a rhodium-catalyzed DAH of functionalized pyridines has been shown to produce all-cis-fluorinated piperidines with high diastereoselectivity. scientificupdate.com This approach could be adapted for the synthesis of stereochemically defined 4-ethylpiperidin-4-amine analogues.

Table 1: Selected Stereoselective Synthetic Methods for Piperidine (B6355638) Derivatives

| Method | Catalyst/Reagent | Key Feature | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Gold-Catalyzed Cyclization | Gold Catalyst | Modular [5+1] cycloaddition | Excellent diastereoselectivity |

| Dearomatization-Hydrogenation (DAH) | Rhodium Catalyst | Access to all-cis substituted piperidines | High diastereoselectivity |

| N-Galactosylation | Chiral Auxiliary | High regio- and stereoselectivity | High |

| Continuous Flow Synthesis | N-(tert-butylsulfinyl)-bromoimine and Grignard reagents | Rapid and scalable | >90:10 d.r. |

Innovation in Functionalization and Scaffold Diversification

The ability to selectively functionalize the piperidine ring is essential for creating diverse libraries of compounds for screening and optimization. For this compound, functionalization can occur at the piperidine nitrogen, the primary amine, or the piperidine ring itself.

Future research will likely focus on late-stage functionalization, which allows for the modification of complex molecules without the need for de novo synthesis. Methods for C-H activation and functionalization are particularly promising. Additionally, the development of modular scaffolds, such as the tri-functionalized 4-aminopiperidine (B84694), allows for the generation of diverse libraries of compounds by introducing various diversity elements. rsc.org This approach has been used to create cysteine-reactive probes for chemical biology. rsc.org

The synthesis of spiro- and condensed piperidines is another area of active research, offering access to novel three-dimensional chemical space. nih.gov The development of new multicomponent reactions will also play a crucial role in scaffold diversification, allowing for the rapid assembly of complex piperidine derivatives from simple starting materials. researchgate.net

Predictive Computational Modeling for Rational Design and Discovery

Computational modeling has become an indispensable tool in modern chemistry for predicting the properties and activities of molecules, thereby guiding synthetic efforts. For this compound and its derivatives, computational approaches can be used to predict binding affinities, metabolic stability, and other key parameters.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of piperidine derivatives with their biological activity. researchgate.netresearchgate.net These models can then be used to predict the activity of virtual compounds and prioritize them for synthesis. Molecular docking studies can provide insights into the binding modes of piperidine derivatives with their biological targets, helping to explain structure-activity relationships and guide the design of more potent and selective compounds. nih.govnih.gov

Molecular dynamics simulations can be used to study the conformational dynamics of piperidine derivatives and their interactions with biological macromolecules over time. researchgate.netnih.gov This can provide a more detailed understanding of the binding process and help to identify key interactions that contribute to affinity and selectivity. Theoretical calculations can also be used to study the metabolism of 4-aminopiperidine drugs by cytochrome P450 enzymes, providing insights that can be used to design compounds with improved metabolic stability. acs.org

Table 2: Computational Approaches for Piperidine Derivative Design

| Computational Method | Application | Key Insights |

|---|---|---|

| QSAR | Predict biological activity | Correlate structure with activity |

| Molecular Docking | Predict binding mode | Identify key interactions with target |

| Molecular Dynamics | Study conformational dynamics | Understand binding process over time |

| Quantum Mechanics | Predict reactivity and metabolism | Guide design for improved stability |

Synergistic Integration of Flow Chemistry and Green Chemistry for Sustainable Scale-Up

The chemical industry is increasingly focused on developing sustainable manufacturing processes that are both environmentally friendly and economically viable. The integration of flow chemistry and green chemistry principles offers a powerful approach to achieving these goals in the synthesis of piperidine derivatives.

Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. ntu.edu.sgorganic-chemistry.orgacs.org For the synthesis of piperidine derivatives, flow chemistry can enable the use of hazardous reagents and high-pressure/high-temperature conditions in a safe and controlled manner. nih.gov

Green chemistry principles, such as the use of renewable feedstocks, safer solvents, and catalytic reagents, can be integrated into flow processes to further enhance their sustainability. frontiersin.orgfrontiersin.org For example, the use of water as a solvent and the development of recyclable catalysts are key areas of research in the green synthesis of heterocycles. nih.gov The use of dialkyl carbonates as green reagents and solvents has also been explored for the synthesis of piperidines. frontiersin.org

Broadening the Horizon of Applications in Supramolecular Chemistry and Materials Science

While piperidine derivatives are well-established in medicinal chemistry, their applications in supramolecular chemistry and materials science are less explored but hold significant promise. The unique structural and electronic properties of piperidines make them attractive building blocks for the construction of functional materials.

In supramolecular chemistry, piperidine derivatives can be used as building blocks for the self-assembly of complex architectures, such as cages, capsules, and polymers. researchgate.net These supramolecular assemblies can have a wide range of applications, including in sensing, catalysis, and drug delivery. The ability of the piperidine nitrogen to participate in hydrogen bonding and other non-covalent interactions is a key feature that can be exploited in the design of these systems. researchgate.net

In materials science, piperidines can be incorporated into polymers to modify their properties. scbt.combiosynce.com For example, piperidine-containing polymers have been investigated as kinetic hydrate (B1144303) inhibitors for applications in the oil and gas industry. acs.org The development of new piperidine-based monomers and polymerization methods will be crucial for expanding the applications of these materials. Furthermore, piperidine-based compounds have been used in the preparation of bioactive films for drug delivery applications. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 4-Ethylpiperidin-4-amine, and how can purity be maximized during synthesis?

Methodological Answer:

The synthesis of this compound typically involves alkylation of piperidin-4-amine precursors with ethyl halides under basic conditions (e.g., using K2CO3 in anhydrous DMF). Key steps include:

- Reagent Optimization : Use of ethyl bromide or iodide for efficient alkylation .

- Purification : Column chromatography (silica gel, eluting with a gradient of ethyl acetate and hexanes) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Monitoring : TLC or HPLC to track reaction progress and confirm absence of byproducts like N,N-diethylated species .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H NMR (400 MHz, CDCl3) identifies characteristic signals: δ 2.8–3.1 ppm (piperidine N–CH2), δ 1.4–1.6 ppm (ethyl CH2). <sup>13</sup>C NMR confirms quaternary carbons and substituent positions .

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion detection (e.g., [M+H]<sup>+</sup> at m/z 143.2) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and resolve stereoisomers if present .

Advanced: How do structural modifications of this compound influence its binding affinity to neurological targets (e.g., serotonin or dopamine receptors)?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -F) on the piperidine ring alters electron density, affecting receptor binding. Compare with analogues like 3,5-difluoro-4-methylpyridin-2-amine .

- Conformational Analysis : Use X-ray crystallography or DFT calculations to correlate piperidine ring puckering with receptor docking efficiency .

- Biological Assays : Radioligand binding assays (e.g., <sup>3</sup>H-labeled ligands for 5-HT1A) to quantify Ki values. Cross-validate with functional assays (cAMP inhibition) .

Advanced: How can computational models predict the reactivity of this compound in novel reactions (e.g., oxidation or cross-coupling)?

Methodological Answer:

- DFT Calculations : Simulate transition states for reactions like permanganate oxidation (e.g., predicting N-oxide formation) using Gaussian or ORCA software .

- Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (DMF, DMSO) to predict reaction kinetics .

- Data Repositories : Leverage platforms like Chemotion ELN to compare computational predictions with experimental results (e.g., oxidation yields) .

Advanced: How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Comparative Assay Design :

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

- Stereochemical Verification : Re-synthesize disputed compounds and confirm stereochemistry via chiral HPLC or X-ray diffraction .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., ethyl halides) .

- Waste Disposal : Neutralize acidic/basic byproducts before segregating into halogenated waste containers .

Advanced: What strategies optimize the regioselectivity of this compound in multi-step syntheses (e.g., amidations or sulfonations)?

Methodological Answer:

- Protecting Groups : Use Boc or Fmoc to shield the amine during functionalization of other sites (e.g., sulfonation at the piperidine 1-position) .

- Catalyst Screening : Test Pd(OAc)2/XPhos for Buchwald-Hartwig couplings to minimize N-dealkylation side reactions .

- Solvent Effects : Polar solvents (acetonitrile) enhance nucleophilic attack at the ethyl-substituted nitrogen .

Advanced: How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。